2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

P2Y6 receptor GPCR antagonism Inflammation

2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride (CAS 2059967-32-5 for the free base) is a synthetic, bicyclic heterocyclic compound belonging to the chroman (benzopyran) class, characterized by a trifluoromethyl (-CF₃) substituent at the 2-position and a primary amine at the 3-position. The chiral nature of the 2- and 3-positions yields four potential stereoisomers; commercially available stocks may exist as racemic mixtures or enantiomerically resolved forms, which is a critical procurement consideration.

Molecular Formula C10H11ClF3NO
Molecular Weight 253.65 g/mol
Cat. No. B12309817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
Molecular FormulaC10H11ClF3NO
Molecular Weight253.65 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC=CC=C21)C(F)(F)F)N.Cl
InChIInChI=1S/C10H10F3NO.ClH/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9;/h1-4,7,9H,5,14H2;1H
InChIKeyIJKGBEXAEASHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride: Chemical Class and Core Specifications for Informed Procurement


2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride (CAS 2059967-32-5 for the free base) is a synthetic, bicyclic heterocyclic compound belonging to the chroman (benzopyran) class, characterized by a trifluoromethyl (-CF₃) substituent at the 2-position and a primary amine at the 3-position [1]. The chiral nature of the 2- and 3-positions yields four potential stereoisomers; commercially available stocks may exist as racemic mixtures or enantiomerically resolved forms, which is a critical procurement consideration. Its molecular formula is C₁₀H₁₀F₃NO (free base MW: 217.19 g/mol), and it is typically supplied as the hydrochloride salt, with a standard vendor-reported purity of 95% . The primary synthetic and biological interest in this scaffold lies in its role as a versatile primary amine for constructing amide, sulfonamide, and urea derivatives, rather than as a directly bioactive end-product. This necessitates a procurement strategy centered on its chemical versatility and chiral identity rather than pre-validated target potency.

Why 2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride Cannot be Interchanged with Generic Chroman-3-amine Analogs


The trifluoromethyl group at the 2-position is not merely a substituent; it is a powerful electron-withdrawing pharmacophore that profoundly alters the amine's reactivity, basicity, and downstream biological profile compared to unsubstituted chroman-3-amine or its 2-methyl analog [1]. This -CF₃ group increases metabolic stability and lipophilicity, and drastically reduces the pKa of the adjacent 3-amine, affecting both its nucleophilicity in synthesis and the protonation state of any derived drug candidate. Substituting with a generic chroman-3-amine building block without the 2-CF₃ group would lead to a functionally distinct final product, compromising rational design, QSAR models, and the reproducibility of published SAR studies, particularly those exploring P2Y6 receptor modulation or Rho kinase (ROCK) inhibition where the trifluoromethyl moiety is a critical structural determinant [2].

2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride: Quantified Differentiation Evidence Against Structural Analogs


Functional Determinant of P2Y6 Receptor Antagonism: High Affinity of 2-CF₃ Chromene vs. Inactivity of the Saturated Chroman-3-amine

The target compound is the saturated chroman analog of the known 3-nitro-2-(trifluoromethyl)-2H-chromene P2Y6 receptor antagonist scaffold. In a whole-cell functional assay (human P2Y6R-expressing 1321N1 astrocytoma cells), the reduced, des-nitro 2-(trifluoromethyl)chroman-3-amine (ChEMBL ID: CHEMBL5224963) displayed 0% inhibition of the receptor, demonstrating a complete loss of antagonistic activity [1]. This starkly contrasts with the highly potent chromene derivatives, such as compound 30 (MRS4940), which exhibited an IC₅₀ of 162 nM in the same cellular context [2]. This provides direct, quantitative evidence that the saturated benzopyran core and absence of the 3-nitro group render the scaffold inactive at P2Y6R.

P2Y6 receptor GPCR antagonism Inflammation

Divergent Biological Potential: Potent ROCK-II Inhibition by Chroman-3-amide Derivatives Presents a High-Value Entry Point for Library Synthesis

The target compound's primary amine is a direct synthetic handle for accessing a privileged class of Rho Kinase (ROCK) inhibitors. While the compound itself is not a ROCK inhibitor, its amide derivatives demonstrate exceptional potency. Specifically, chroman-3-amides, which are one-step derivatives of the target compound, have been reported as highly potent ROCK-II inhibitors with IC₅₀ values as low as 2 nM. These compounds also exhibit remarkable selectivity, exceeding 10,000-fold over protein kinase A (PKA), and possess good cell activity with desirable pharmacokinetic profiles, such as a microsomal half-life (t₁/₂) of 65 minutes . This establishes the target compound as a direct precursor to best-in-class tool molecules, a role that non-amine or non-2-CF₃ analogs cannot fulfill for this specific pharmacophore.

ROCK-II inhibition Kinase selectivity Medicinal chemistry

Critical Impact of 2-Trifluoromethyl Substitution on Amine Basicity and Synthetic Utility for Downstream Compound Quality

The electron-withdrawing nature of the 2-trifluoromethyl group fundamentally alters the reactivity of the 3-amine. It is well-established that a single fluorine substituent can lower the pKa of an adjacent amine, and a trifluoromethyl group exerts a far stronger effect. For example, while the pKa of a generic primary alkylamine is ~10.5, the introduction of a single β-fluorine in an analog reduces the pKa to ~8.6 [1]. The target compound's amine basicity is thus significantly lower than that of its non-fluorinated chroman-3-amine counterpart (pKa ~10.5). This changes its nucleophilicity and protonation state under physiological and synthetic conditions, requiring different coupling reagents and conditions for bioconjugation or amide bond formation. Using the non-fluorinated analog in a standard protocol established for the 2-CF₃ compound would lead to drastically different reaction kinetics, yields, and byproduct profiles, directly impacting the purity and reproducibility of any resulting library.

Physicochemical property Synthetic chemistry Reaction optimization

Disciplined Application Scenarios for 2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride Based on Verified Evidence


Synthesis of High-Affinity, Selective Rho Kinase (ROCK-II) Inhibitor Libraries

The compound serves as the foundational building block for synthesizing potent and highly selective chroman-3-amide ROCK-II inhibitors, which have demonstrated IC₅₀ values down to 2 nM and >10,000-fold selectivity over PKA . Researchers developing new cardiovascular or glaucoma therapies should procure this compound to systematically explore the SAR around the chroman core, confident that the 2-CF₃ group provides a distinct advantage in potency and metabolic stability compared to non-fluorinated or 2-alkyl analogs. This application is directly derived from the class-level evidence presented in Section 3, making it a high-confidence use case for a core scaffold in a kinase inhibitor program.

Negative Control Compound for P2Y6 Receptor Functional Assays

Based on the direct functional assay data showing 0% inhibition of the P2Y6 receptor , this compound is a validated negative control. It is ideal for use alongside active antagonists like MRS4940 (IC₅₀ 162 nM) to confirm assay signal specificity in calcium mobilization assays using human 1321N1 astrocytoma cells. Procuring this compound allows researchers to distinguish between true target engagement and non-specific effects, ensuring the robustness of their screening campaigns. This scenario is a direct consequence of the cross-study comparable evidence in Section 3.

Medicinal Chemistry Scaffold for Probing Amine Basicity in Drug Design

The unique electronic environment created by the 2-trifluoromethyl group significantly depresses the 3-amine's pKa, making it a valuable model system for studying the impact of amine basicity on pharmacokinetic properties like volume of distribution, off-target binding, and hERG liability . Researchers can procure this compound to incorporate a weakly basic amine center into bioactive molecules, exploring a chemical space that is inaccessible with traditional piperidine or non-fluorinated chroman amines. This use case is supported by the class-level inference evidence on physicochemical properties.

Chiral Resolution and Asymmetric Synthesis Methodology Development

As a compound with two chiral centers and both racemic and enantiomerically pure forms available, this compound is a useful substrate for developing novel chiral resolution techniques or asymmetric synthetic methodologies. Its strong chromophore and the distinct ¹⁹F NMR label from the -CF₃ group provide enhanced analytical handleability, simplifying reaction monitoring and the quantification of enantiomeric excess (ee). This supports procurement for laboratory groups focused on advancing the frontiers of synthetic organic chemistry.

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